![molecular formula C24H19FN4O2 B15003589 2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003589.png)
2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
準備方法
The synthesis of 2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can be achieved through various synthetic routes. One common method involves the use of a multi-step reaction starting from commercially available precursors. The key steps typically include:
Formation of the Indole Moiety: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Quinoline Formation: The quinoline ring can be synthesized via a Skraup synthesis, involving the condensation of aniline with glycerol and an oxidizing agent.
Spiro Compound Formation: The final step involves the cyclization of the indole and quinoline intermediates to form the spiro compound. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can reduce the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the aromatic rings, leading to halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion.
科学的研究の応用
2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity and affecting cellular signaling pathways.
類似化合物との比較
Similar compounds to 2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile include other spiro compounds with indole and quinoline moieties. These compounds often share similar biological activities but differ in their specific substituents, which can affect their potency and selectivity. Examples include:
Spiro[indole-3,4’-piperidine] derivatives: Known for their analgesic and anti-inflammatory properties.
Spiro[quinoline-3,4’-piperidine] derivatives: Studied for their potential as antimalarial agents.
The uniqueness of 2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its specific substitution pattern, which can enhance its biological activity and selectivity for certain targets.
特性
分子式 |
C24H19FN4O2 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C24H19FN4O2/c1-13-5-2-3-6-18(13)29-19-7-4-8-20(30)21(19)24(16(12-26)22(29)27)15-11-14(25)9-10-17(15)28-23(24)31/h2-3,5-6,9-11H,4,7-8,27H2,1H3,(H,28,31) |
InChIキー |
QFKHPAXOZDKQFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)CCC3)C4(C5=C(C=CC(=C5)F)NC4=O)C(=C2N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


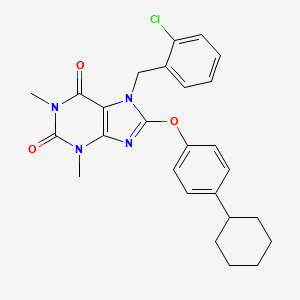
![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B15003522.png)
![2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15003524.png)
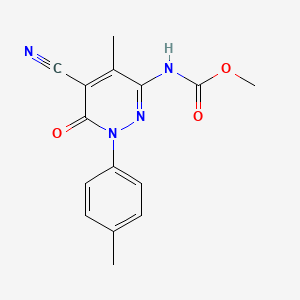
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)
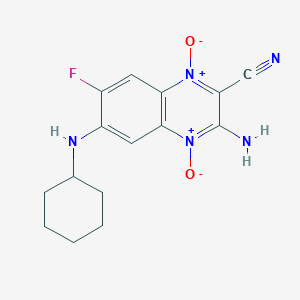
![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
![N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B15003565.png)
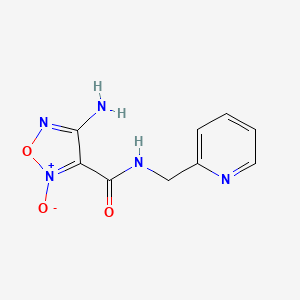
![3-[(2,6-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003577.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate](/img/structure/B15003585.png)
![3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003588.png)
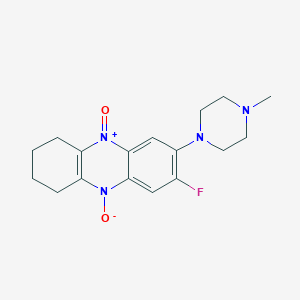
![2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide](/img/structure/B15003607.png)
